molecular formula C14H9ClF3NO3S B14584854 2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene CAS No. 61405-47-8

2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene

Cat. No.: B14584854
CAS No.: 61405-47-8
M. Wt: 363.7 g/mol
InChI Key: YORVZSOHWXTOBM-UHFFFAOYSA-N
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Description

2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene is an organic compound characterized by its complex aromatic structure. This compound features a benzene ring substituted with chloro, methoxy, nitro, sulfanyl, and trifluoromethyl groups, making it a molecule of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor undergoes substitution reactions to introduce the desired functional groups. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, electrostatic interactions, or covalent bonds with target molecules, leading to modulation of biological pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]benzene: Lacks the trifluoromethyl group.

    4-(Trifluoromethyl)-2-chlorobenzene: Lacks the methoxy and nitro groups.

    1-[(3-Methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene: Lacks the chloro group.

Uniqueness

2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The combination of chloro, methoxy, nitro, sulfanyl, and trifluoromethyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61405-47-8

Molecular Formula

C14H9ClF3NO3S

Molecular Weight

363.7 g/mol

IUPAC Name

2-chloro-1-(3-methoxy-4-nitrophenyl)sulfanyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H9ClF3NO3S/c1-22-12-7-9(3-4-11(12)19(20)21)23-13-5-2-8(6-10(13)15)14(16,17)18/h2-7H,1H3

InChI Key

YORVZSOHWXTOBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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